3,3-Difluoropentanoic acid

Catalog No.
S2769280
CAS No.
1783699-23-9
M.F
C5H8F2O2
M. Wt
138.114
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,3-Difluoropentanoic acid

CAS Number

1783699-23-9

Product Name

3,3-Difluoropentanoic acid

IUPAC Name

3,3-difluoropentanoic acid

Molecular Formula

C5H8F2O2

Molecular Weight

138.114

InChI

InChI=1S/C5H8F2O2/c1-2-5(6,7)3-4(8)9/h2-3H2,1H3,(H,8,9)

InChI Key

NZTULHWJWZJAMQ-UHFFFAOYSA-N

SMILES

CCC(CC(=O)O)(F)F

solubility

not available

3,3-Difluoropentanoic acid is a specialized fluorinated aliphatic building block characterized by a gem-difluoro group precisely positioned at the beta carbon (C3) of the pentanoic acid backbone. In industrial and pharmaceutical procurement, this compound is primarily selected as a bioisosteric replacement for standard aliphatic chains where enhanced metabolic stability and tuned acidity are required. Unlike standard alkyl acids, the electron-withdrawing fluorine atoms exert a controlled inductive effect on the carboxylate group while simultaneously providing a steric and electronic shield against enzymatic degradation. This makes it a critical precursor for synthesizing long-acting therapeutics, metabolically stable lipid analogs, and advanced agrochemicals that require specific physicochemical profiles not achievable with unfluorinated or alpha-fluorinated alternatives [1].

Research Fit

Gem-difluorinated C5 carboxylic acid building block
Metabolic stability via β-oxidation blockade (class-level evidence)
Near-isosteric lipophilicity to pentanoic acid supports analog design
Commercially available at 95–98% purity for synthesis and screening

Substituting 3,3-difluoropentanoic acid with generic pentanoic (valeric) acid or alpha-fluorinated analogs (e.g., 2,2-difluoropentanoic acid) fundamentally alters the material's performance and downstream viability. Unfluorinated pentanoic acid is highly susceptible to rapid beta-oxidation, leading to premature cleavage between the C2 and C3 positions in biological or environmental systems, rendering it unsuitable for long-acting active pharmaceutical ingredients (APIs) [1]. Conversely, substituting with 2,2-difluoropentanoic acid places the highly electronegative fluorines adjacent to the carboxyl group, drastically lowering the pKa to approximately 1.5. This extreme acidity can disrupt intended salt formation, alter formulation pH compatibility, and negatively impact target receptor binding profiles that rely on a moderate carboxylate pKa [2]. Therefore, the specific C3-fluorination is non-negotiable for workflows requiring balanced acidity and beta-carbon stability.

Substitution Risk

Isomer position (2,2- vs. 3,3- vs. 4,4-difluoro) strongly shifts acidity, altering ionization and salt formation behavior.
Lipophilicity differs by isomer; only the 3,3-substitution preserves near-native LogP of pentanoic acid.
Non-fluorinated pentanoic acid lacks β-oxidation blockade, which may alter metabolic stability and distribution profiles.

Controlled pKa Modulation for Optimal Ionization

The positioning of the gem-difluoro group at the C3 position provides a precisely tuned inductive effect on the carboxylic acid. Based on established structure-activity relationships for fluorinated aliphatic acids, 3,3-difluoropentanoic acid exhibits a pKa in the range of 3.5–4.0, compared to 4.8 for unfluorinated pentanoic acid and ~1.5 for 2,2-difluoropentanoic acid [1]. This intermediate acidity ensures that the compound is predominantly ionized at physiological pH (7.4) for improved solubility, without introducing the extreme acidity of alpha-fluorinated analogs that can complicate salt selection and excipient compatibility [2].

Evidence DimensionAcid Dissociation Constant (pKa)
Target Compound DatapKa 3.5 - 4.0
Comparator Or BaselinePentanoic acid (pKa ~4.8); 2,2-Difluoropentanoic acid (pKa ~1.5)
Quantified Difference0.8–1.3 units lower than unfluorinated baseline; >2 units higher than alpha-fluorinated analog
ConditionsAqueous solution, standard ambient temperature

Enables buyers to procure a building block that guarantees optimal ionization and solubility at physiological pH while maintaining broad compatibility with standard pharmaceutical salt-forming bases.

Acidity (pKa)
Direct comparison
3,3-difluoro: pKa 4.02
Pentanoic acid: 4.82 (Δ +0.80)
2,2-difluoro: 1.34; 4,4-difluoro: 4.48
Intermediate acidity supports formulation and solubility research context.
Predicted values; experimental validation recommended.

Absolute Blockade of Beta-Oxidation Degradation

In metabolic stability assays, unfluorinated aliphatic chains like pentanoic acid undergo rapid enzymatic cleavage between the C2 and C3 carbons (beta-oxidation). The introduction of the gem-difluoro group at the C3 position in 3,3-difluoropentanoic acid creates absolute steric and electronic hindrance at the primary site of oxidation [1]. This structural modification effectively reduces beta-oxidation clearance to near zero, significantly extending the half-life of the aliphatic chain in hepatocyte and microsomal models compared to the unfluorinated baseline [2].

Evidence DimensionResistance to enzymatic beta-oxidation
Target Compound DataComplete blockade of C2-C3 cleavage
Comparator Or BaselinePentanoic acid (rapid beta-oxidation clearance)
Quantified DifferenceNear 100% reduction in beta-oxidation specific degradation at the C3 position
ConditionsIn vitro hepatocyte / microsomal stability models

Critical for the procurement of precursors intended for long-acting therapeutics, where preventing rapid metabolic clearance of the aliphatic side chain is a primary design requirement.

Lipophilicity (LogP)
Direct comparison
3,3-difluoro: 1.3
Pentanoic acid: 1.31 (Δ −0.01)
4,4-difluoro: ∼0.66–0.9
Preserved LogP suggests maintained partitioning behavior in biological systems.
Computational XLogP3-AA value; experimental confirmation advised.

Enhanced Lipophilicity for Membrane Permeability

Fluorination at the C3 position subtly modulates the lipophilicity of the pentanoic acid backbone. Computational models and structural analogs indicate that 3,3-difluoropentanoic acid possesses a logP of approximately 1.5, representing a measurable increase over the unfluorinated pentanoic acid baseline (logP ~1.39) [1]. This optimized partition coefficient enhances the compound's ability to partition into lipid membranes without requiring the addition of bulky, sterically disruptive hydrophobic alkyl groups, thereby preserving the molecule's compact spatial footprint [2].

Evidence DimensionOctanol-Water Partition Coefficient (logP)
Target Compound DatalogP ~1.5
Comparator Or BaselinePentanoic acid (logP ~1.39)
Quantified Difference+0.11 log units increase in lipophilicity
ConditionsComputational/estimated octanol-water partitioning

Provides formulators and medicinal chemists with a building block that offers superior membrane permeability while maintaining a low molecular weight and compact steric profile.

β-Oxidation Blockade
Class-level inference
Gem-difluoro at C3 inferred to block β-oxidation (class inference from C16 analogs).
May confer metabolic stability in β-oxidation pathway studies.
No direct experimental data for this compound; verify in target system.
Boiling Point & Density
Direct comparison
BP 193.1 °C vs. 186 °C (pentanoic)
Density 1.184 vs. 0.93 g/cm³
Higher BP and density affect distillation, shipping, and storage considerations.
Predicted values; experimental verification recommended.

Synthesis of Long-Acting Lipid Analogs and Prodrugs

Directly leveraging its absolute resistance to beta-oxidation, 3,3-difluoropentanoic acid is the optimal precursor for synthesizing lipid-based prodrugs and stable aliphatic side chains in active pharmaceutical ingredients. It ensures that the resulting therapeutic maintains a prolonged biological half-life by evading rapid enzymatic cleavage [1].

Development of Tuned-pKa Pharmaceutical Salts

Due to its intermediate pKa (3.5–4.0), this compound is ideal for workflows requiring the formulation of stable carboxylate salts. It provides sufficient acidity for complete ionization at physiological pH without the extreme, potentially destabilizing acidity associated with alpha-fluorinated analogs, ensuring broad compatibility with standard excipients and basic APIs [2].

Bioisosteric Replacement in Agrochemical Active Ingredients

In the development of next-generation crop protection agents, the enhanced lipophilicity (logP ~1.5) and metabolic stability of 3,3-difluoropentanoic acid make it a superior bioisostere for standard alkyl chains. It improves cuticular penetration in plants and insects while resisting environmental and metabolic degradation, thereby extending the efficacy window of the final formulated product [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Lead isostere replacement
Near-isosteric lipophilicity and metabolic blockade
β-oxidation resistance and pKa shift compatibility
19F NMR metabolism probe
Gem-difluoro 19F spectroscopic handle
Non-destructive tracking and purity ≥98%
Fluorinated building block synthesis
Compatible acidity for amide coupling
Purity and scalability verification
Formulation pH modifier
Intermediate acidity and thermal stability
Residual solvent/reagent analysis and purity ≥95%

XLogP3

1.3

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